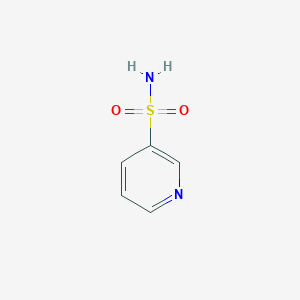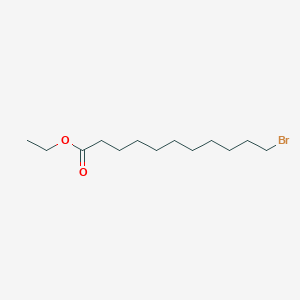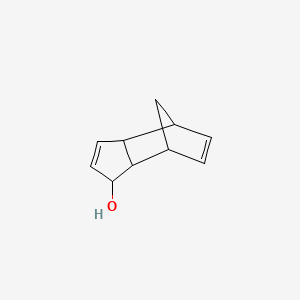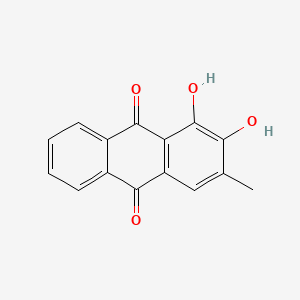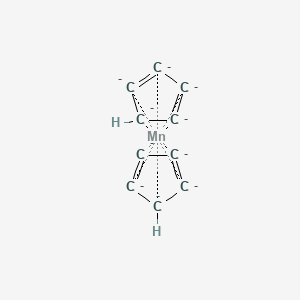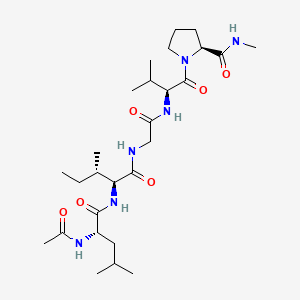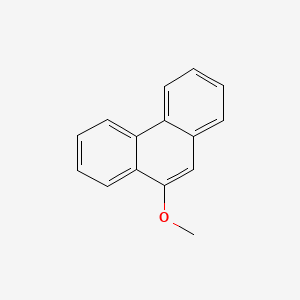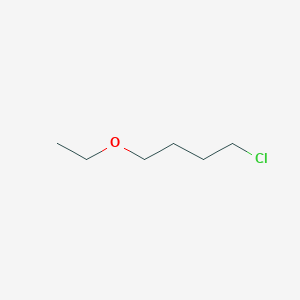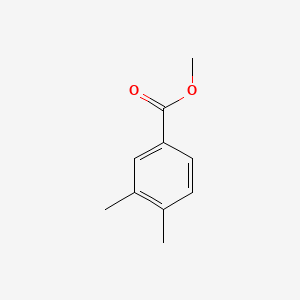
2-oxoglutarato disódico
Descripción general
Descripción
Disodium 2-oxoglutarate, also known as α-Ketoglutaric acid disodium salt hydrate or Sodium 2-oxoglutarate dibasic hydrate, is an essential metabolite in virtually all organisms . It participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . This compound is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .
Synthesis Analysis
The enzymatic systems and the metabolic networks mediating the synthesis of Disodium 2-oxoglutarate involve enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of Disodium 2-oxoglutarate .Molecular Structure Analysis
The linear formula of Disodium 2-oxoglutarate is C5H4O5Na2· xH2O . It has a molecular weight of 190.06 (anhydrous basis) .Chemical Reactions Analysis
Disodium 2-oxoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It lends itself to a variety of chemical manipulations, thus affording value-added products with numerous commercial applications .Physical And Chemical Properties Analysis
Disodium 2-oxoglutarate is a grade analytical standard with a quality level of 100 . It has an assay of ≥95% . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Regulación de la Hipoxia y el Resultado de la Enfermedad
El 2-oxoglutarato disódico juega un papel en la regulación de los mecanismos biológicos en condiciones hipóxicas, lo que puede afectar los resultados de las enfermedades. Compete con otras moléculas para inhibir las enzimas que contienen el dominio de la hidroxiprolilasa (PHD), impactando procesos como la apoptosis, la infiltración inmunitaria y la integridad de la barrera hematoencefálica .
Señalización Celular
Este compuesto participa en la señalización celular al regular la síntesis de AMP cíclico (AMPc) en Escherichia coli, reflejando el estado nutricional celular a través de sus niveles . Actúa como una molécula de señalización que vincula el metabolismo del nitrógeno y el carbono .
Modificación Genética
Las oxigenasas dependientes de this compound utilizan sustratos proteicos para diversas funciones, incluida la estabilización estructural, la detección de oxígeno, la regulación dependiente de histonas y otros roles en la modificación genética .
Vías Metabólicas
Es un metabolito esencial en el ciclo del ácido tricarboxílico (TCA), que participa en la defensa antioxidante, la producción de energía y la modificación genética .
Implicaciones Terapéuticas
Los inhibidores de PHD pueden competir con el this compound, ofreciendo posibles implicaciones terapéuticas para enfermedades en las que las actividades de PHD juegan un papel .
Diversidad Bioquímica
La diversidad bioquímica de las oxigenasas dependientes de this compound es significativa, con estas enzimas catalizando una amplia gama de transformaciones bioquímicas en diferentes tejidos .
Metabolismo Vegetal
En las plantas, las dioxigenasas dependientes de this compound participan en vías principales como la biosíntesis de flavonoides, giberelinas, alcaloides y etileno .
Diversificación del Metabolismo Secundario
Los eventos de duplicación genética que involucran dioxigenasas dependientes de this compound han llevado a la diversificación en el metabolismo secundario, lo que resulta en diferentes reacciones enzimáticas dentro de las plantas .
Mecanismo De Acción
Target of Action
Disodium 2-oxoglutarate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of KG .
Mode of Action
Disodium 2-oxoglutarate interacts with its targets, the aforementioned enzymes, to mediate the synthesis of AKG . This interaction results in changes in various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Biochemical Pathways
Disodium 2-oxoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .
Result of Action
The molecular and cellular effects of Disodium 2-oxoglutarate’s action are diverse due to its involvement in various biological processes. For instance, it has been demonstrated that AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .
Action Environment
The action, efficacy, and stability of Disodium 2-oxoglutarate can be influenced by various environmental factors. For example, the generation of KG in a sustainable and environmentally-neutral manner is a major ongoing research endeavor . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of AKG are being evaluated .
Safety and Hazards
Direcciones Futuras
Disodium 2-oxoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products such as ethylene and heterocyclic compounds . The generation of Disodium 2-oxoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . Microbial systems and their components acting via the metabolic networks and the resident enzymes are well poised to provide effective biotechnological tools that can supply renewable Disodium 2-oxoglutarate globally .
Propiedades
InChI |
InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYXSKURSLOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22202-68-2, 17091-15-5 | |
| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |
| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22202-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |
| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
169.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305-72-6 | |
| Record name | Disodium α-ketoglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does disodium 2-oxoglutarate influence astaxanthin production in Haematococcus ?
A1: The research demonstrates that disodium 2-oxoglutarate supplementation significantly enhances astaxanthin accumulation in Haematococcus pluvialis []. The study suggests that this effect is linked to disodium 2-oxoglutarate's role in redirecting carbon flux towards the biosynthesis pathways of both astaxanthin and fatty acids within the microalgae []. This highlights disodium 2-oxoglutarate's potential as a valuable tool for boosting the production of this high-value pigment in Haematococcus cultures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



